2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1283109-10-3
VCID: VC0110884
InChI: InChI=1S/C10H8N4O3S/c15-7(16)4-6-5-18-10(13-6)14-9(17)8-11-2-1-3-12-8/h1-3,5H,4H2,(H,15,16)(H,13,14,17)
SMILES: C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)O
Molecular Formula: C10H8N4O3S
Molecular Weight: 264.259

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid

CAS No.: 1283109-10-3

Cat. No.: VC0110884

Molecular Formula: C10H8N4O3S

Molecular Weight: 264.259

* For research use only. Not for human or veterinary use.

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid - 1283109-10-3

Specification

CAS No. 1283109-10-3
Molecular Formula C10H8N4O3S
Molecular Weight 264.259
IUPAC Name 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C10H8N4O3S/c15-7(16)4-6-5-18-10(13-6)14-9(17)8-11-2-1-3-12-8/h1-3,5H,4H2,(H,15,16)(H,13,14,17)
Standard InChI Key GKUNTEPVIJNSBA-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)O

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid is a heterocyclic organic compound with distinct structural features that contribute to its biological potential and chemical reactivity. The following table presents the key chemical identifiers and properties of this compound:

PropertyValue
CAS Number1283109-10-3
Molecular FormulaC10H8N4O3S
Molecular Weight264.259 g/mol
IUPAC Name2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid
Standard InChIInChI=1S/C10H8N4O3S/c15-7(16)4-6-5-18-10(13-6)14-9(17)8-11-2-1-3-12-8/h1-3,5H,4H2,(H,15,16)(H,13,14,17)
Standard InChIKeyGKUNTEPVIJNSBA-UHFFFAOYSA-N
SMILESC1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)O
PubChem Compound52903595

Structural Features

The compound features three key structural components that define its chemical and biological properties:

  • A pyrimidine ring connected through a carboxamide linkage

  • A central thiazole ring with amino substitution at the 2-position

  • An acetic acid moiety attached to the thiazole ring at the 4-position

This structural arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds, including the carboxamide NH, carboxylic acid OH, and carbonyl groups. The presence of both acidic (carboxylic acid) and basic (pyrimidine nitrogen) sites contributes to its amphoteric nature, potentially affecting its solubility and interactions with biological targets.

Synthesis Methodologies

Formation of the Thiazole Core

The thiazole ring formation represents a critical step in the synthesis of this compound. Based on similar compounds, this typically involves cyclization reactions using:

  • Hantzsch thiazole synthesis - reacting α-haloketones with thiourea or thioamides

  • Reaction of α-aminothiazoles with appropriate coupling agents to introduce the pyrimidine carboxamide moiety

In related synthetic work, the thiazole ring can be constructed by brominating appropriate precursors, as demonstrated in the synthesis of 2,5-disubstituted thiazole derivatives where compounds are brominated with Br₂ in acetic acid at room temperature .

Carboxamide Linkage Formation

The formation of the carboxamide linkage between the pyrimidine and thiazole rings likely involves peptide coupling chemistry. In analogous syntheses, such as those observed with indole-2-carboxylic acid and ethyl-2-(2-aminothiazol-4-yl)acetate, peptide coupling reagents are employed to create similar structural connections .

The coupling reaction typically proceeds through activation of the carboxylic acid component (in this case, pyrimidine-2-carboxylic acid) using coupling agents such as:

  • N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)

  • Alternative coupling reagents for sterically hindered substrates

Preparation of Acid Derivatives

For obtaining the final carboxylic acid functionality from potential ester precursors, hydrolysis is typically employed. This approach is evident in the synthesis of related compounds such as 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetic acid (7a and 7b), which involves the conversion of corresponding ethyl esters using refluxing conditions with 10% NaOH .

The reaction sequence might involve:

  • Synthesis of ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate as an intermediate

  • Subsequent hydrolysis to yield the target carboxylic acid

Biological Activities and Pharmacological Properties

Structural Basis for Biological Activity

The biological potential of 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid is largely derived from its heterocyclic components. Thiazole derivatives are known for their diverse therapeutic applications, while pyrimidine rings are privileged structures in medicinal chemistry, appearing in numerous pharmaceutical compounds.

The structural features that contribute to its potential biological activities include:

  • The thiazole ring - common in various drugs with antimicrobial, antifungal, and anticancer properties

  • The pyrimidine ring - present in many bioactive compounds including kinase inhibitors

  • The carboxamide linkage - providing hydrogen bonding capability for target binding

  • The acetic acid moiety - offering potential for additional derivatization or contributing to binding interactions

Related Compounds with Established Activities

While specific biological data for 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid itself is limited in the provided literature, structurally related compounds demonstrate significant bioactivities:

  • N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines function as potent CDK2/9 dual inhibitors with IC50 values as low as 0.004 μM for CDK2 and 0.009 μM for CDK9

  • These related compounds induce G2/M cell cycle arrest and promote apoptosis by modulating cell cycle- and apoptosis-related protein expression

  • Thiazolyl-indole-2-carboxamide derivatives demonstrate effectiveness against various cancer cell lines with IC50 values in the range of 6.10–6.49 μM against MCF-7 cell lines

Structure-Activity Relationships

Key Structural Elements for Bioactivity

Based on the activities of similar compounds, certain structural elements appear critical for biological effectiveness:

  • The thiazole ring serves as a key pharmacophore, with modifications at the 2- and 4-positions significantly impacting activity

  • The nature of substituents on the pyrimidine ring influences target selectivity and potency

  • The carboxamide linker provides conformational flexibility and hydrogen bonding capabilities essential for target interactions

Comparison with Similar Bioactive Compounds

Several structurally related compounds demonstrate the importance of the thiazole-pyrimidine scaffold in developing bioactive molecules:

  • Compound 20a from the N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine series shows exceptional potency against CDK2/9, representing a 1000- and 2800-fold improvement over lead compounds

  • 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid shares the thiazole core structure but differs in substitution pattern and biological target profile

  • (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives exhibit cytotoxicity against various cancer cell lines, highlighting the versatility of the thiazole scaffold

Physicochemical Properties and Stability

Physical Characteristics

The physical properties of 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid influence its handling, formulation, and biological applications:

  • It appears as a solid compound at room temperature

  • The presence of carboxylic acid functionality suggests moderate water solubility, likely enhanced in basic conditions

  • The compound contains multiple hydrogen bond donors and acceptors, potentially affecting its solubility profile and interactions with biological systems

Chemical Stability Considerations

Based on its structure, several stability considerations should be noted:

  • The carboxylic acid group is susceptible to esterification reactions in the presence of alcohols under acidic conditions

  • The amide bond may undergo hydrolysis under extreme pH conditions

  • The thiazole ring provides relative stability against oxidative degradation compared to more reactive heterocycles

Analytical Methods and Characterization

Spectroscopic Identification

Characterization of 2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid and related compounds typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - providing detailed structural information about proton and carbon environments

  • Infrared (IR) spectroscopy - confirming the presence of key functional groups (carboxylic acid, amide)

  • Mass Spectrometry - establishing molecular weight and fragmentation patterns

Chromatographic Methods

Purification and analysis of the compound and its synthetic intermediates commonly employ:

  • High-Performance Liquid Chromatography (HPLC) - for purity analysis and preparative separations

  • Thin-Layer Chromatography (TLC) - for reaction monitoring and initial purification

Research Applications and Future Perspectives

Current Research Utilization

2-(2-(Pyrimidine-2-carboxamido)thiazol-4-yl)acetic acid serves multiple purposes in current research contexts:

  • As a building block for synthesizing more complex bioactive molecules

  • As a potential scaffold for developing targeted therapeutic agents

  • As a structural template for studying structure-activity relationships in heterocyclic medicinal chemistry

Future Research Directions

Based on the structural features and the activities of related compounds, several promising research directions emerge:

  • Exploration of its potential as a kinase inhibitor scaffold, particularly for CDK2/9 dual inhibition

  • Investigation of its capacity to serve as a building block for compounds targeting cell cycle regulation

  • Development of conjugates with other bioactive moieties to create hybrid molecules with enhanced or novel activities

  • Structure-activity relationship studies to optimize biological activity by systematic modification of different positions

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